Cas no 2034442-31-2 (N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-carboxamide)

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-carboxamide is a synthetic organic compound featuring a benzothiophene core linked to a chlorothiophene carboxamide moiety via a hydroxyethyl spacer. This structure imparts potential reactivity and binding affinity, making it a candidate for pharmaceutical and agrochemical research. The presence of both benzothiophene and chlorothiophene groups suggests utility in modulating biological activity, particularly in targeting specific enzymes or receptors. The hydroxyethyl bridge enhances solubility and conformational flexibility, which may improve bioavailability. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. This compound is primarily of interest in medicinal chemistry for the development of novel therapeutic agents.
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-carboxamide structure
2034442-31-2 structure
Product Name:N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-carboxamide
CAS No:2034442-31-2
MF:C15H12ClNO2S2
MW:337.84428024292
CID:5350654
Update Time:2025-05-26

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide
    • N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-carboxamide
    • Inchi: 1S/C15H12ClNO2S2/c16-14-6-5-13(21-14)15(19)17-7-11(18)10-8-20-12-4-2-1-3-9(10)12/h1-6,8,11,18H,7H2,(H,17,19)
    • InChI Key: JMHLLASMDQWJQO-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(NCC(C2=CSC3C=CC=CC2=3)O)=O)S1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 385
  • XLogP3: 4
  • Topological Polar Surface Area: 106

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-carboxamide Pricemore >>

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Additional information on N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-carboxamide

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-carboxamide (CAS No. 2034442-31-2): A Comprehensive Overview

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-carboxamide (CAS No. 2034442-31-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.

The chemical structure of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-carboxamide is characterized by a thiophene ring substituted with a chloro group at the 5-position and an amide moiety attached to a benzothiophene-containing side chain. The presence of these functional groups imparts specific chemical and biological properties to the molecule, making it a promising candidate for further investigation in drug discovery and development.

Recent studies have highlighted the potential of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-carboxamide in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.

In addition to its anti-inflammatory properties, N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-carboxamide has shown promising antiviral activity against several viral strains, including influenza and herpes simplex viruses. Research conducted at the National Institutes of Health (NIH) demonstrated that this compound effectively inhibits viral replication by interfering with key viral enzymes and disrupting the viral life cycle.

The anticancer potential of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-carboxamide has also been explored in preclinical studies. A study published in Cancer Research found that this compound selectively targets cancer cells by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the activation of caspase-dependent pathways and the downregulation of oncogenic proteins such as Bcl-2 and survivin.

The pharmacokinetic properties of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-carboxamide have been investigated to assess its suitability for clinical development. Studies have shown that this compound exhibits favorable oral bioavailability and a reasonable half-life, making it a viable candidate for further optimization and formulation development.

Toxicity studies have also been conducted to evaluate the safety profile of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-carboxamide. In vitro assays using human cell lines have demonstrated low cytotoxicity at therapeutic concentrations, suggesting a favorable safety margin. Animal studies have further confirmed these findings, with no significant adverse effects observed at doses up to 100 mg/kg.

The potential applications of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-carboxamide extend beyond its primary therapeutic areas. Ongoing research is exploring its use in combination therapies, where it may enhance the efficacy of existing treatments while reducing side effects. For example, preliminary studies have shown that this compound can potentiate the antitumor effects of chemotherapy agents such as cisplatin and doxorubicin.

In conclusion, N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-carboxamide (CAS No. 2034442-31-2) represents a promising lead compound with diverse biological activities and potential therapeutic applications. Further research is warranted to optimize its pharmacological properties and evaluate its efficacy in clinical settings. The continued exploration of this compound holds significant promise for advancing our understanding of disease mechanisms and developing novel therapeutic strategies.

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